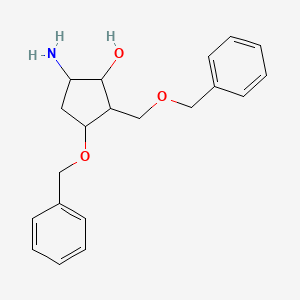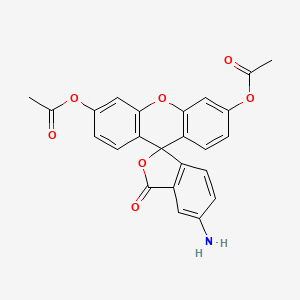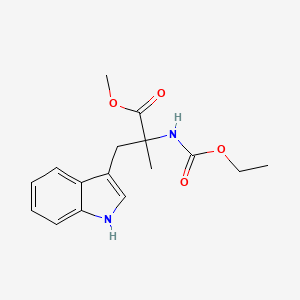
3-Chloro-5-(prop-1-en-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cloro-5-(prop-1-en-2-il)piridina es un compuesto orgánico con la fórmula molecular C8H8ClN. Es un derivado de la piridina, un compuesto orgánico heterocíclico básico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Cloro-5-(prop-1-en-2-il)piridina típicamente implica la cloración de 5-(prop-1-en-2-il)piridina. Un método común incluye el uso de cloruro de tionilo (SOCl2) como agente clorante. La reacción se lleva a cabo bajo condiciones de reflujo, donde el derivado de piridina se trata con cloruro de tionilo, lo que resulta en la sustitución de un átomo de hidrógeno por un átomo de cloro en la posición 3 del anillo de piridina.
Métodos de Producción Industrial
En un entorno industrial, la producción de 3-Cloro-5-(prop-1-en-2-il)piridina puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de sistemas automatizados permite un control preciso de las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos, que son cruciales para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Cloro-5-(prop-1-en-2-il)piridina experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de cloro puede ser reemplazado por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reacciones de Oxidación: El grupo prop-1-en-2-il puede ser oxidado para formar los correspondientes aldehídos o ácidos carboxílicos.
Reacciones de Reducción: El compuesto puede reducirse para formar 3-cloro-5-(prop-1-il)piridina.
Reactivos y Condiciones Comunes
Sustitución: Reactivos como la amida de sodio (NaNH2) o el tiolato de potasio (KSR) se utilizan comúnmente.
Oxidación: Se emplean agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el gas hidrógeno (H2) en presencia de un catalizador.
Productos Principales
Sustitución: Los productos incluyen 3-amino-5-(prop-1-en-2-il)piridina o 3-tio-5-(prop-1-en-2-il)piridina.
Oxidación: Los productos incluyen 3-cloro-5-(prop-1-en-2-il)benzaldehído o 3-cloro-5-(prop-1-en-2-il)ácido benzoico.
Reducción: El producto principal es 3-cloro-5-(prop-1-il)piridina.
Aplicaciones Científicas De Investigación
3-Cloro-5-(prop-1-en-2-il)piridina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Medicina: Se están realizando investigaciones para explorar su potencial como farmacóforo en el desarrollo de fármacos.
Industria: Se utiliza en la producción de agroquímicos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 3-Cloro-5-(prop-1-en-2-il)piridina depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos celulares como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. Los objetivos moleculares y vías exactas involucradas son objeto de investigación continua.
Comparación Con Compuestos Similares
Compuestos Similares
Singularidad
3-Cloro-5-(prop-1-en-2-il)piridina es única debido a su patrón de sustitución específico en el anillo de piridina, que le confiere propiedades químicas y biológicas distintas. Su grupo prop-1-en-2-il proporciona un sitio para una mayor funcionalización, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Propiedades
Fórmula molecular |
C8H8ClN |
|---|---|
Peso molecular |
153.61 g/mol |
Nombre IUPAC |
3-chloro-5-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C8H8ClN/c1-6(2)7-3-8(9)5-10-4-7/h3-5H,1H2,2H3 |
Clave InChI |
WGFGLHXUCABKIK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC(=CN=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B12284411.png)
![benzyl 2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B12284415.png)
![4-[2-[2-Chloro-3-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-ethylquinolinium bromide](/img/structure/B12284446.png)
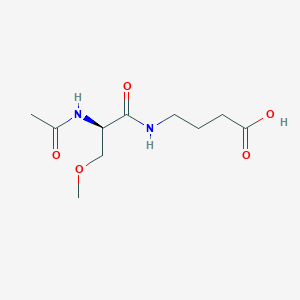


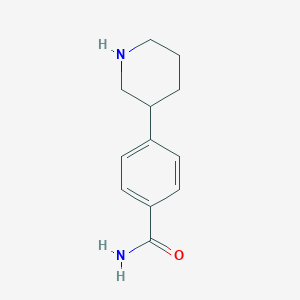
![[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide](/img/structure/B12284475.png)


